1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a 3,4-dihydro-1H-2-benzopyran-1-carbonyl group, a piperidine ring, and a but-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of 3,4-dihydro-1H-2-benzopyran-1-carbonyl chloride: This can be achieved by reacting 3,4-dihydro-1H-2-benzopyran-1-one with thionyl chloride (SOCl2) under reflux conditions.
Synthesis of piperidin-4-yl 3,4-dihydro-1H-2-benzopyran-1-carbonyl ether: The resulting 3,4-dihydro-1H-2-benzopyran-1-carbonyl chloride is then reacted with piperidin-4-ol in the presence of a base such as triethylamine (TEA) to form the ether linkage.
Coupling with but-2-yn-1-yl group: The piperidin-4-yl 3,4-dihydro-1H-2-benzopyran-1-carbonyl ether is then coupled with 4-methylpiperazine and but-2-yn-1-yl bromide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzopyran moiety using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-one: A simpler analog that lacks the piperidine and piperazine moieties.
4-methylpiperazine: A basic structure that forms part of the final compound.
Piperidin-4-yl 3,4-dihydro-1H-2-benzopyran-1-carbonyl ether: An intermediate in the synthesis of the final compound.
Uniqueness
1-(4-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C24H33N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H33N3O3/c1-25-14-16-26(17-15-25)11-4-5-18-29-21-8-12-27(13-9-21)24(28)23-22-7-3-2-6-20(22)10-19-30-23/h2-3,6-7,21,23H,8-19H2,1H3 |
InChI Key |
KZRGKXCMFAVRLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3C4=CC=CC=C4CCO3 |
Origin of Product |
United States |
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